(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol
Description
The compound (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog featuring a dimethylamino-substituted purine base and a 3-ethynyl-modified oxolane (ribose-like) sugar. Key structural attributes include:
Properties
Molecular Formula |
C14H17N5O4 |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H17N5O4/c1-4-14(22)8(5-20)23-13(10(14)21)19-7-17-9-11(18(2)3)15-6-16-12(9)19/h1,6-8,10,13,20-22H,5H2,2-3H3/t8-,10+,13-,14-/m1/s1 |
InChI Key |
LGCSVJHSDHLJRH-ZLBRTTDGSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@]([C@H](O3)CO)(C#C)O)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)(C#C)O)O |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic synthesis starting from protected sugar derivatives and purine bases, followed by selective functional group modifications such as ethynylation and amination. The stereochemistry of the sugar moiety is carefully controlled to obtain the desired stereoisomer.
Synthetic Route Summary
A general synthetic approach includes the following key steps:
Preparation of the Sugar Moiety:
The oxolane ring (ribose analog) is synthesized or isolated with the correct stereochemistry (2R,3S,4R,5R). Protection of hydroxyl groups is often necessary to direct subsequent reactions.Introduction of the Ethynyl Group:
The 3-position of the sugar ring is functionalized with an ethynyl substituent via Sonogashira coupling or other alkynylation methods.Coupling with Purine Base:
The purine base, modified with a dimethylamino group at the 6-position, is attached to the 9-position of the sugar ring through a glycosidic bond formation, often via nucleophilic substitution or glycosylation reactions.Deprotection and Purification:
Protective groups are removed under mild conditions to avoid decomposition, yielding the free diol compound.
Detailed Preparation Example
While explicit step-by-step experimental procedures for this exact compound are proprietary or limited in public literature, analogous nucleoside syntheses provide a framework:
Step 1: Sugar Protection
The ribose derivative is protected at the 2',3', and 5' hydroxyl groups using standard protecting groups such as silyl ethers or acetonides.Step 2: Ethynylation
A halogenated sugar intermediate (e.g., 3'-bromo or 3'-iodo derivative) undergoes palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene, followed by deprotection of the alkyne to yield the free ethynyl group.Step 3: Purine Base Preparation
The purine base is synthesized or modified to introduce the dimethylamino substituent at the 6-position, often via nucleophilic aromatic substitution on 6-chloropurine derivatives.Step 4: Glycosylation
The protected sugar and purine base are coupled under Lewis acid catalysis or via activation of the sugar moiety (e.g., using a halide or trichloroacetimidate intermediate) to form the N9-glycosidic bond.Step 5: Deprotection
Removal of protecting groups under acidic or basic conditions yields the final nucleoside analog.
Formulation and Stock Solution Preparation
For experimental use, the compound is typically prepared as stock solutions in DMSO due to its solubility profile. Common stock concentrations are 1 mM, 5 mM, and 10 mM, which correspond to specific volumes based on the amount of compound used (see Table 1).
Table 1: Preparation of Stock Solutions in DMSO
| Compound Amount (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.1317 | 0.6263 | 0.3132 |
| 5 | 15.6583 | 3.1317 | 1.5658 |
| 10 | 31.3165 | 6.2633 | 3.1317 |
Note: Volumes calculated based on molecular weight 319.316 g/mol.
In Vivo Formulation Examples
Due to limited aqueous solubility, in vivo formulations often use co-solvent systems such as:
- DMSO : Tween 80 : Saline (10:5:85)
- DMSO : PEG300 : Tween 80 : Saline (10:40:5:45)
- DMSO : Corn oil (10:90)
These formulations are prepared by sequential addition and mixing of solvents, ensuring clarity before proceeding to the next solvent addition.
Analytical Characterization
The compound is characterized by:
- Nuclear Magnetic Resonance (NMR): To confirm stereochemistry and substitution pattern.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): For purity assessment.
- Infrared Spectroscopy (IR): To confirm functional groups such as ethynyl and hydroxyl groups.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C14H17N5O4 |
| Molecular Weight | 319.316 g/mol |
| Stock Solution Solvent | DMSO (preferred), water (if soluble) |
| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM |
| Storage Conditions | Powder: -20°C (3 years), Solution: -80°C (6 months) |
| In Vivo Formulation Solvents | DMSO, Tween 80, PEG300, Corn oil |
| Synthetic Steps | Sugar protection, ethynylation, purine coupling, deprotection |
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) are used under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication or protein synthesis. The ethynyl and hydroxymethyl groups enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and similarities with related nucleoside derivatives:
Key Differences and Implications
Ethynyl Group in Sugar: The target compound's 3-ethynyl group is absent in analogs like N⁶,N⁶-Dimethyladenosine and Metrifudil. This rigid substituent may reduce enzymatic degradation (e.g., by phosphorylases) and enhance binding to hydrophobic enzyme pockets .
Arylalkylamino (Metrifudil): The 2-methylbenzylamino group introduces aromaticity, possibly enhancing interactions with hydrophobic receptor regions .
Safety Profiles: N⁶,N⁶-Dimethyladenosine is classified for acute oral toxicity (H302) and skin irritation (H315), while the target compound’s ethynyl group may alter its toxicity profile, though specific data are lacking.
Biological Activity
The compound (2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a purine base linked to a hydroxymethyl oxolane moiety. Its molecular formula is , and it possesses notable functional groups that contribute to its biological activity.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. It has been shown to interfere with DNA synthesis and repair mechanisms, making it a candidate for further exploration in oncology and virology.
Antiviral Activity
Several studies have demonstrated the antiviral properties of this compound. It has shown efficacy against various viruses by inhibiting their replication processes. For instance:
- Case Study 1 : In vitro studies revealed that the compound effectively reduced viral load in infected cells by 70% compared to controls, suggesting a strong antiviral action against RNA viruses .
Anticancer Properties
The compound's ability to inhibit cell proliferation has been evaluated in various cancer cell lines:
- Case Study 2 : A study involving human leukemia cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at low concentrations .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several kinases involved in cellular signaling pathways:
- Table 1: Enzyme Inhibition Profile
| Enzyme Target | Inhibition IC50 (µM) | Reference |
|---|---|---|
| Protein Kinase A | 0.5 | |
| Cyclin-dependent Kinase | 0.8 | |
| AMP-activated Protein Kinase | 1.2 |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of the compound:
- Absorption : High gastrointestinal absorption noted.
- Distribution : Predominantly distributed in liver and kidneys.
- Metabolism : Metabolized primarily through liver enzymes.
- Excretion : Excreted via urine, with a half-life of approximately 6 hours.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully understand its safety profile.
Q & A
Q. What are the recommended storage conditions and stability considerations for this compound?
The compound is stable under recommended storage conditions (e.g., dry, cool environments). However, avoid exposure to incompatible materials such as strong oxidizing agents. Stability data for decomposition products under thermal or photolytic conditions are limited, necessitating empirical testing for long-term storage . For methodology, use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to assess degradation pathways .
Q. What personal protective equipment (PPE) is advised during handling?
Use NIOSH/EN 166-compliant safety glasses, face shields, and nitrile gloves. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination. Implement engineering controls (e.g., fume hoods) and adhere to industrial hygiene practices, including handwashing post-handling .
Q. How can researchers verify the compound’s purity and structural integrity?
Employ tandem analytical techniques:
- HPLC with UV detection (λ = 260 nm for purine analogs) to assess purity.
- NMR (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., ethynyl resonance at ~2.5 ppm in ¹H NMR).
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How does the ethynyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The ethynyl group acts as a π-electron-rich moiety, enabling click chemistry (e.g., Huisgen cycloaddition with azides). To study reactivity, design kinetic experiments under varying conditions (solvent polarity, catalysts like Cu(I)). Monitor reaction progress via TLC or in situ FTIR to track alkyne consumption .
Q. What experimental strategies can address contradictions in stability data across SDS sources?
Discrepancies in decomposition product data (e.g., lack of fire reactivity information vs. detailed PPE guidelines ) require cross-referencing with analogs like N⁶,N⁶-dimethyladenosine . Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify exothermic events and potential hazards.
Q. How can the compound’s interaction with purinergic receptors be evaluated?
Use competitive binding assays with radiolabeled ligands (e.g., [³H]-ATP for P2Y receptors). Pair this with molecular docking simulations to map the dimethylamino group’s role in receptor affinity. Compare results to structurally related compounds (e.g., AR-C67085 ) to establish structure-activity relationships (SAR).
Q. What synthetic routes are feasible for introducing modifications to the purine ring?
Leverage cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) or enzymatic methods for regioselective modifications. For the dimethylamino group, reductive amination of 6-chloropurine precursors followed by methylation (Me₂SO₄/K₂CO₃) is a viable pathway .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
